1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Beschreibung
The compound "1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide" features a hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide core, a bicyclic system containing sulfur and nitrogen atoms. The 4-chlorophenyl group at position 1 and the 2-(thiophen-2-yl)ethyl substituent at position 4 distinguish it from related derivatives. This structure is synthesized via methods reported by Shaitanov et al. (2006), involving cyclization and substitution reactions to introduce aryl and alkyl/heteroaryl groups .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6,6-dioxo-1-(2-thiophen-2-ylethyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S2/c19-13-3-5-14(6-4-13)21-17-12-26(23,24)11-16(17)20(10-18(21)22)8-7-15-2-1-9-25-15/h1-6,9,16-17H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJAHTUEYGCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CCC3=CC=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H24ClN3O2S2
- Molecular Weight : 442.03 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
The compound features a complex structure that includes a thieno[3,4-b]pyrazine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one exhibit significant anticancer properties. For instance, derivatives of thienopyrazines have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Thienopyrazine derivative | Breast cancer | 15.5 | Apoptosis | |
| Thienopyrazine derivative | Lung cancer | 12.3 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, particularly Gram-positive bacteria. The mechanism is believed to involve disruption of the bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
The proposed mechanisms underlying the biological activities of 1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Modulation of Signaling Pathways : It has been shown to affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
Several case studies have highlighted the compound's potential in therapeutic applications:
-
Case Study: Anticancer Efficacy
- A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
-
Case Study: Neuroprotection
- In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque formation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structurally analogous compounds share the hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide core but differ in substituents at positions 1 and 4. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Polarity :
- Methoxy groups (e.g., in CAS 1212432-82-0 and 1049500-62-0) increase hydrophilicity via hydrogen bonding .
- Chlorophenyl and fluorophenethyl groups (e.g., in CAS 1040712-71-7) enhance lipophilicity and electronic interactions .
Thiophene (in the target compound) provides π-π stacking capability, unlike fluorine or cyclohexyl groups in analogs .
Positional Isomerism :
- 4-Chlorophenyl (target compound) vs. 3-chlorophenyl (CAS 1040712-71-7) alters electronic effects and spatial orientation .
Research Findings and Implications
- Synthetic Flexibility: Shaitanov et al. (2006) demonstrated that substituents at positions 1 and 4 can be tailored using nucleophilic substitution and cycloaddition reactions, enabling diverse derivatives .
- Crystallography : Structural characterization of analogs (e.g., CAS 1040712-71-7) likely employed SHELX-based refinement, a standard for small-molecule crystallography .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization reactions and functionalization of the thiophene and chlorophenyl moieties. For example, Shaitanov et al. demonstrated the use of 4-aminotetrahydrothiophen-3-ol-1,1-dioxide derivatives as precursors, with aryl groups introduced via nucleophilic substitution or condensation reactions . Optimization strategies include:
- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance reaction rates.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates. Yields can be improved by isolating intermediates and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of thiophene-ethyl to chlorophenyl precursors) .
Q. Which analytical techniques are critical for structural validation?
A combination of spectroscopic and crystallographic methods is essential:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, Liang-Wen Zhen et al. reported a monoclinic crystal system () with and data-to-parameter ratio = 13.7 .
- NMR spectroscopy : H and C NMR confirm substituent integration (e.g., thiophene protons at δ 6.8–7.2 ppm).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 467.12 Da).
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths, R factors) between related compounds be resolved?
Variations in crystallographic parameters (e.g., factors, C–C bond lengths) may arise from differences in experimental conditions:
- Temperature : Studies at 123 K ( ) vs. 298 K ( ) affect thermal motion and atomic displacement parameters.
- Data quality : Higher data-to-parameter ratios (e.g., 18.1 in ) improve refinement accuracy.
- Hydrogen bonding : Discrepancies in hydrogen-bond geometries (e.g., N–H···O vs. O–H···S) require re-evaluation of intermolecular interactions . Methodological recommendation : Use software like SHELXL for refinement and cross-validate with DFT calculations .
Q. What computational approaches predict the compound’s reactivity or biological activity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene moiety’s electron-rich nature () suggests susceptibility to electrophilic substitution.
- Molecular docking : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro assays (IC₅₀ measurements) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 3.1, indicating moderate lipophilicity) .
Q. How can multi-step synthesis yields be improved without compromising purity?
- Stepwise monitoring : Use TLC/HPLC to track intermediate formation (e.g., hexahydrothieno-pyrazinone core).
- Protecting groups : Temporarily shield reactive sites (e.g., thiophene sulfur with Boc groups) to prevent side reactions .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) enhances purity (>98% by HPLC) .
Safety and Handling Protocols
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
